molecular formula C5H7N3O B182432 3-Methyl-1H-pyrazole-1-carboxamide CAS No. 100365-72-8

3-Methyl-1H-pyrazole-1-carboxamide

Cat. No.: B182432
CAS No.: 100365-72-8
M. Wt: 125.13 g/mol
InChI Key: PNZZQMXKKNDHNS-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazole-1-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the pyrazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-pyrazole-1-carboxamide typically involves the condensation of 3-methyl-1H-pyrazole with a suitable carboxylic acid derivative. One common method is the reaction of 3-methyl-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, yielding the desired carboxamide product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

  • 3-Methyl-1H-pyrazole-4-carboxamide
  • 3-Methyl-1H-pyrazole-5-carboxamide
  • 1-Methyl-1H-pyrazole-3-carboxamide

Comparison: 3-Methyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

IUPAC Name

3-methylpyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4-2-3-8(7-4)5(6)9/h2-3H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZZQMXKKNDHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143235
Record name 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl-
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-50-7, 100365-72-8
Record name 1-Carbamoyl-3-methylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873-50-7
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Record name 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl-
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Record name 873-50-7
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Record name 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl-
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Record name 3-methyl-1H-pyrazole-1-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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